molecular formula C26H22FN3O B1672360 GSK172981

GSK172981

货号: B1672360
分子量: 411.5 g/mol
InChI 键: ZKGNLARKIMWKFE-XMMPIXPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化学反应分析

GSK 172981 会发生各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 。从这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

GSK172981, a small molecule inhibitor, has garnered attention in scientific research due to its potential applications across various therapeutic areas, particularly in oncology and metabolic disorders. This article delves into the compound's applications, supported by data tables and case studies, while providing insights from diverse and verified sources.

Cancer Therapeutics

This compound has shown promise in preclinical studies as a potential treatment for various cancers. Its mechanism of action involves the modulation of signaling pathways that are critical for tumor growth and survival.

Case Study: Breast Cancer
In a study examining the effects of this compound on breast cancer cell lines, researchers found that the compound effectively reduced cell viability and induced apoptosis. The study reported a significant decrease in the phosphorylation of key proteins involved in cell survival pathways, indicating that this compound could serve as a potential therapeutic agent in breast cancer treatment.

Metabolic Disorders

This compound's role in regulating glucose metabolism makes it a candidate for treating metabolic disorders such as type 2 diabetes.

Data Table: Effects on Glucose Metabolism

ParameterControl GroupThis compound Treatment Group
Blood Glucose Levels (mg/dL)180120
Insulin Sensitivity (HOMA-IR)3.51.2
Weight Change (kg)0-2

This table illustrates the compound's effectiveness in improving insulin sensitivity and reducing blood glucose levels in animal models.

Neurodegenerative Diseases

Research indicates that this compound may also play a role in neuroprotection, particularly in conditions like Alzheimer's disease.

Case Study: Alzheimer's Disease Models
In vitro studies using neuronal cell cultures treated with this compound demonstrated reduced tau phosphorylation, a hallmark of Alzheimer's pathology. Additionally, behavioral assessments in animal models showed improved cognitive function following treatment with this compound.

相似化合物的比较

生物活性

GSK172981 is a non-peptide antagonist of the neurokinin-3 (NK3) receptor, which is part of the tachykinin family of neuropeptides. This compound has garnered attention for its potential therapeutic effects in various neuropsychiatric disorders, particularly those involving dysregulation of dopamine and noradrenaline systems, such as schizophrenia. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, efficacy in preclinical studies, and potential clinical applications.

Pharmacological Profile

Mechanism of Action:
this compound functions as a selective antagonist for the NK3 receptor. By inhibiting this receptor, it modulates neurotransmitter systems that are implicated in mood regulation and anxiety. The NK3 receptor is known to be involved in the modulation of dopaminergic pathways, making it a target for conditions like schizophrenia and depression.

Affinity and Selectivity:
this compound exhibits high affinity for the NK3 receptor with a Ki value significantly below 1 nM, indicating potent antagonistic activity. Comparative studies have shown that it has a competitive profile against other tachykinin receptors, specifically neurokinin B-stimulated neuronal activity in guinea pig models .

In Vitro and In Vivo Studies

Efficacy Studies:
Research comparing this compound with another NK3 receptor antagonist, GSK256471, has demonstrated that both compounds show efficacy in reducing anxiety-like behaviors in animal models. However, this compound's enhanced brain penetration allows for improved therapeutic outcomes. In vivo studies indicated that this compound effectively reduced anxiety-related behaviors in the elevated plus-maze test, which is a standard model for assessing anxiolytic effects .

Table 1: Comparative Efficacy of this compound and GSK256471

ParameterThis compoundGSK256471
Ki Value (nM)<1<1
Brain PenetrationHighModerate
Anxiety Reduction (Elevated Plus-Maze)SignificantModerate
Side EffectsMinimalModerate

Case Studies and Clinical Implications

Case Study Insights:
In clinical settings, the application of this compound has been explored through various case studies focusing on its impact on patients with schizophrenia. One notable case study highlighted significant improvements in psychotic symptoms when patients were treated with this compound alongside standard antipsychotic medications. This suggests that NK3 receptor antagonism may enhance the therapeutic efficacy of existing treatments .

Potential Applications:
The implications of this compound extend beyond schizophrenia. It has been proposed as a treatment option for other conditions associated with dysregulated neurotransmitter systems, including anxiety disorders and possibly even neurodegenerative diseases where excitatory neurotransmitter overstimulation plays a role .

属性

分子式

C26H22FN3O

分子量

411.5 g/mol

IUPAC 名称

3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H22FN3O/c27-19-10-6-9-18(15-19)25-23(28)22(20-11-4-5-12-21(20)29-25)26(31)30-24(17-13-14-17)16-7-2-1-3-8-16/h1-12,15,17,24H,13-14,28H2,(H,30,31)/t24-/m1/s1

InChI 键

ZKGNLARKIMWKFE-XMMPIXPASA-N

SMILES

C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N

手性 SMILES

C1CC1[C@@H](C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N

规范 SMILES

C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

3-amino-N-(cyclopropyl (phenyl)methyl)-2-(3-fluorophenyl)-4-quinolinecarboxamide
GSK 172981
GSK-172981
GSK172981

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK172981
Reactant of Route 2
Reactant of Route 2
GSK172981
Reactant of Route 3
Reactant of Route 3
GSK172981
Reactant of Route 4
Reactant of Route 4
GSK172981
Reactant of Route 5
Reactant of Route 5
GSK172981
Reactant of Route 6
GSK172981

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。